1-Methyl-2-(2-nitroprop-1-enyl)benzene
Overview
Description
1-Methyl-2-(2-nitroprop-1-enyl)benzene is an organic compound with the molecular formula C10H11NO2. It is a derivative of benzene, characterized by the presence of a nitro group and a methyl group attached to the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(2-nitroprop-1-enyl)benzene can be synthesized through the Henry reaction, which involves the condensation of benzaldehyde with nitroethane in the presence of a basic catalyst such as n-butylamine . The reaction typically proceeds under mild conditions, with the formation of a β-nitro alcohol intermediate, which is subsequently dehydrated to yield the nitroalkene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often purified by recrystallization using solvents such as hexane, methanol, ethanol, or isopropanol .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(2-nitroprop-1-enyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: LAH, sodium borohydride, palladium on carbon.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Reduction: 1-Methyl-2-(2-aminoprop-1-en-1-yl)benzene.
Oxidation: 1-Methyl-2-(2-nitroprop-1-en-1-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-Methyl-2-(2-nitroprop-1-enyl)benzene has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(2-nitroprop-1-enyl)benzene involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s reactivity is influenced by the electronic properties of the benzene ring and the substituents attached to it .
Comparison with Similar Compounds
1-Methyl-2-(2-nitroprop-1-enyl)benzene can be compared with similar compounds such as:
1-Phenyl-2-nitropropene: Similar structure but lacks the methyl group, leading to different reactivity and applications.
2-Nitroprop-1-en-1-ylbenzene: Lacks the methyl group, affecting its chemical properties and uses.
trans-2-Nitro-1-phenylpropene: Another structural isomer with distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-methyl-2-(2-nitroprop-1-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8-5-3-4-6-10(8)7-9(2)11(12)13/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRWKHJLICNPPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340183 | |
Record name | 1-Methyl-2-(2-nitroprop-1-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103205-27-2 | |
Record name | 1-Methyl-2-(2-nitroprop-1-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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